molecular formula C23H23N5OS B2461341 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 896303-43-8

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2461341
CAS No.: 896303-43-8
M. Wt: 417.53
InChI Key: JIABMLKOQYEVBH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a benzyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety attached to an N-(4-ethylphenyl) group.

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-18-10-12-20(13-11-18)24-22(29)17-30-23-26-25-21(16-19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABMLKOQYEVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound appear to be the dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes. These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and enoyl ACP reductase enzymes. This interaction likely inhibits the activity of these enzymes, thereby disrupting essential biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes. The inhibition of these enzymes disrupts these pathways, leading to impaired bacterial growth and survival.

Biological Activity

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular formula is C22H24N4SC_{22}H_{24}N_4S, with a molecular weight of approximately 396.52 g/mol. Its unique structural features include:

Structural Feature Description
Triazole Ring A five-membered ring that enhances biological activity through interactions with biological targets.
Pyrrole Moiety Contributes to the compound's reactivity and potential enzyme inhibition.
Sulfanyl Group May facilitate interactions with thiol-containing biomolecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The controlled reaction environment is crucial for preventing side reactions and ensuring the desired product formation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes or modulation of receptor functions, which can lead to the disruption of bacterial cell division or induction of apoptosis in target cells .

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 0.80.8 to 100μg/mL100\mu g/mL for various strains .
  • Antitubercular Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to active sites of key enzymes involved in bacterial metabolism, suggesting a targeted mechanism of action .

Summary of Biological Activities

Activity Type Target Pathogen/Enzyme MIC (µg/mL) Notes
AntibacterialVarious Gram-positive/negative bacteria0.8 - 100Effective against multiple strains
AntitubercularMycobacterium tuberculosisNot specifiedPromising results in preliminary studies
Enzyme InhibitionDihydrofolate reductaseNot specifiedPotential therapeutic target identified

Scientific Research Applications

Biological Activities

Research indicates that 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
  • Antifungal Properties : It has also been evaluated for its antifungal activity against common fungal pathogens .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development in several therapeutic areas:

Application AreaDescription
Infectious Diseases Potential treatment for bacterial infections due to its antibacterial properties.
Oncology Possible use in cancer therapies based on preliminary anticancer activity findings.
Fungal Infections Development of antifungal agents targeting resistant fungal strains.

Agricultural Applications

Beyond medicinal uses, the compound's biological activity suggests potential applications in agriculture:

  • Pesticides : Its antimicrobial properties could be harnessed to develop new pesticides or fungicides.
  • Plant Growth Regulators : Compounds with similar structures have been investigated for their effects on plant growth and development.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their biological evaluation, highlighting the effectiveness of compounds similar to this compound against resistant bacterial strains .
  • Another research article focused on the antifungal activity of triazole derivatives, demonstrating that modifications to the triazole ring can enhance efficacy against specific fungal pathogens .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and synthesis parameters of the target compound with similar triazol-thioacetamide derivatives:

Compound Name / ID Substituents (Triazole Positions 4 & 5) Acetamide Group Melting Point (°C) Synthesis Yield Key References
Target Compound 4: 1H-pyrrol-1-yl; 5: benzyl N-(4-ethylphenyl) Not reported Not reported
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4: ethyl; 5: 3-pyridinyl N-(4-ethylphenyl) Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4: allyl; 5: pyridin-2-yl Unsubstituted acetamide 182–184 65%
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4: 1H-pyrrol-1-yl; 5: 4-methoxybenzyl N-(2-trifluoromethylphenyl) Not reported Not reported
N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4: ethyl; 5: pyridin-4-yl N-(4-ethylphenyl) Not reported Not reported

Key Observations:

  • Substituent Effects : The target compound’s pyrrole and benzyl groups distinguish it from analogs like VUAA1 (pyridinyl and ethyl) and 6a (allyl and pyridinyl). The pyrrole may enable hydrogen bonding, while benzyl enhances hydrophobicity .
  • Synthesis Efficiency : Yields for triazol-thioacetamides vary widely (50–83% in ), suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .

Structure-Activity Relationship (SAR) Trends

Triazole Core : Essential for maintaining planar geometry and electronic interactions. Substitutions at positions 4 and 5 dictate steric and electronic profiles .

Sulfanyl Bridge : Enhances stability and facilitates thioether-mediated interactions with cysteine residues in biological targets .

Acetamide Tail : The N-(4-ethylphenyl) group in the target compound and VUAA1 contributes to hydrophobic binding pockets, while electron-withdrawing groups (e.g., trifluoromethyl in ) may improve metabolic stability .

Q & A

Q. What role does the 1,2,4-triazole core play in the compound’s mechanism of action, and how does it compare to other heterocyclic systems?

  • Methodology :
  • The triazole ring’s hydrogen-bonding capacity and planar geometry enhance interactions with ATP-binding pockets in kinases.
  • Comparative studies with oxadiazole or imidazole analogs reveal differences in binding entropy and potency .

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